(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an ethoxy and methoxy group on the phenyl ring, as well as a piperidinyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-methoxybenzaldehyde and 4-(piperidin-1-yl)aniline.
Formation of the Acrylamide: The aldehyde and aniline are subjected to a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine. This reaction forms the acrylamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the condensation reaction while maintaining strict control over reaction conditions to ensure high yield and purity.
Automated Processes: Utilizing automated synthesis equipment to enhance efficiency and reproducibility.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amides.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound may be studied for its potential therapeutic properties. It could serve as a candidate for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(E)-3-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide: Lacks the methoxy group, which may influence its chemical properties.
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(morpholin-1-yl)phenyl)acrylamide: Contains a morpholine ring instead of a piperidine ring, which may alter its pharmacological profile.
Uniqueness
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, as well as the piperidinyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-21-13-7-18(17-22(21)27-2)8-14-23(26)24-19-9-11-20(12-10-19)25-15-5-4-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,26)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWMHQPHUKEMFT-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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